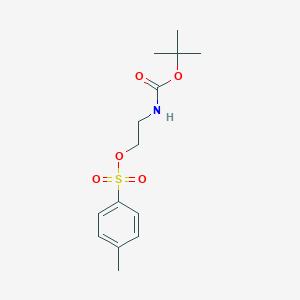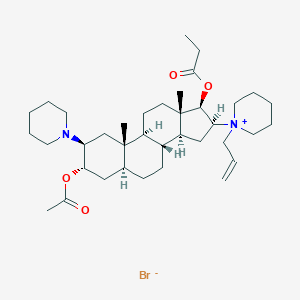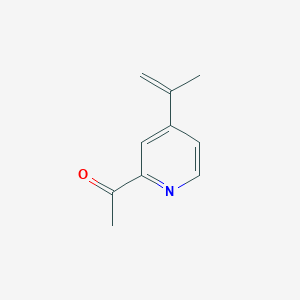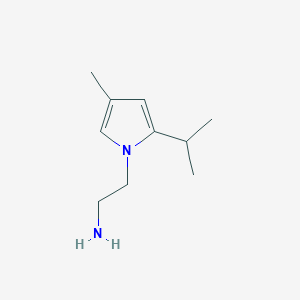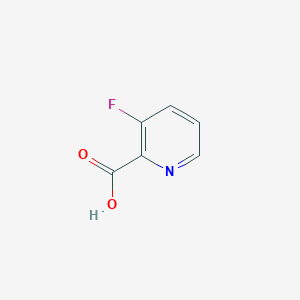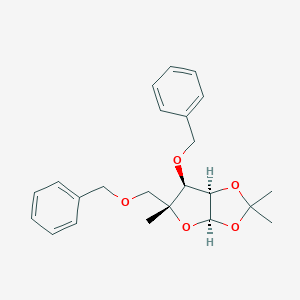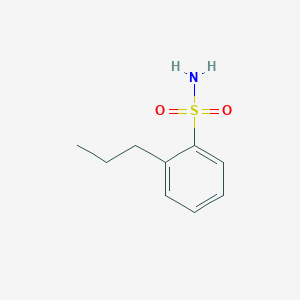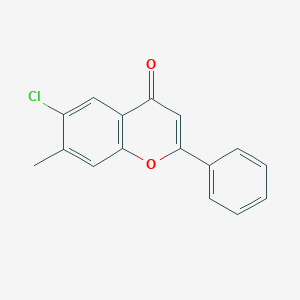
6-Chloro-7-methylflavone
説明
6-Chloro-7-methylflavone is a chemical compound with a molecular weight of 270.71 . It is white to light beige in color and appears as a crystalline powder . It has potential anti-inflammatory properties and may act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Molecular Structure Analysis
The molecular formula of 6-Chloro-7-methylflavone is C16H11ClO2 . The InChI code for the compound is 1S/C16H11ClO2/c1-10-7-16-12 (8-13 (10)17)14 (18)9-15 (19-16)11-5-3-2-4-6-11/h2-9H,1H3 .Physical And Chemical Properties Analysis
6-Chloro-7-methylflavone has a melting point of 178-180 °C (lit.) . It is white to light beige in color and appears as a crystalline powder .科学的研究の応用
Positive Modulation of GABA Receptors
6-Chloro-7-methylflavone has been explored for its role in modulating gamma-aminobutyric acid (GABA) receptors. Studies have shown that compounds like 6-methylflavone, which is structurally similar to 6-Chloro-7-methylflavone, act as positive allosteric modulators of GABA receptors. These studies suggest that 6-methylflavone enhances the response to GABA at specific receptor subtypes without being mediated via high-affinity benzodiazepine sites. This property could have implications in the development of new therapeutic agents for neurological conditions (Hall, Chebib, Hanrahan, & Johnston, 2004).
Chemical Reaction with Thionyl and Sulphuryl Chlorides
Research into the chemical properties of substituted flavones, such as 6-methyl- and 7-methoxyflavones, reveals how these compounds react with thionyl and sulphuryl chlorides. This information is vital for understanding the chemical behavior and potential applications of flavones in various fields, including pharmaceuticals and material science (Merchant & Rege, 1971).
Interaction with Benzodiazepine Binding Sites
6-Chloro-3′-nitroflavone, a derivative of 6-Chloro-7-methylflavone, has been studied for its interaction with the benzodiazepine binding sites of the GABAA receptor. This compound showed antagonistic properties, blocking the potentiation exerted by diazepam on GABA-activated chloride currents. This suggests potential applications in studying receptor dynamics and drug development (Viola et al., 2000).
Synthesis and Biological Evaluation of Derivatives
The synthesis of derivatives like 1,3-benzoxazine compounds containing the flavone moiety has been explored for their potential anticancer properties. These compounds have been evaluated against human breast cancer cell lines, indicating the potential for 6-Chloro-7-methylflavone derivatives in cancer research (Garg et al., 2013).
Anticancer Activity in Leukemia Cells
Certain 6-C-methyl flavonoids derived from Pinus densata, related to 6-Chloro-7-methylflavone, have demonstrated the ability to inhibit the proliferation and promote apoptosis in human leukemia cell lines. These findings open up possibilities for the use of 6-Chloro-7-methylflavone and its derivatives in the development of anticancer agents (Yue et al., 2013).
Safety And Hazards
特性
IUPAC Name |
6-chloro-7-methyl-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c1-10-7-16-12(8-13(10)17)14(18)9-15(19-16)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEURAPSJJCDACA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344567 | |
| Record name | 6-Chloro-7-methylflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-methylflavone | |
CAS RN |
147919-60-6 | |
| Record name | 6-Chloro-7-methylflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



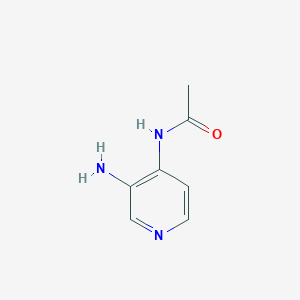
![2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B114917.png)
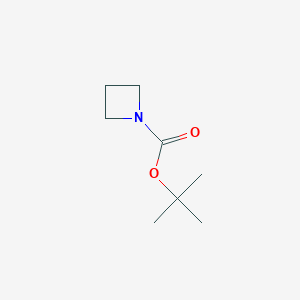
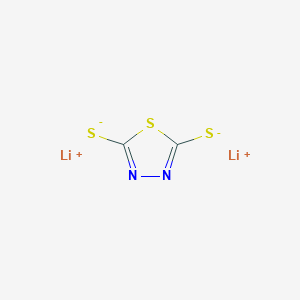

![tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B114931.png)
![N-[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide](/img/structure/B114936.png)
